molecular formula C7H5F2IO B8250442 (2,6-Difluoro-4-iodophenyl)methanol

(2,6-Difluoro-4-iodophenyl)methanol

Cat. No. B8250442
M. Wt: 270.01 g/mol
InChI Key: VTPVCKMIQUNOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoro-4-iodophenyl)methanol is a useful research compound. Its molecular formula is C7H5F2IO and its molecular weight is 270.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lipid Dynamics and Membrane Studies

(2,6-Difluoro-4-iodophenyl)methanol plays a significant role in lipid dynamics, particularly in the study of biological and synthetic membranes. Methanol is used as a solubilizing agent for examining transmembrane proteins/peptides. Its impact on lipid dynamics, such as the transfer and flip-flop kinetics of lipids, is considerable, revealing insights into the structure-function relationship in bilayer composition (Nguyen et al., 2019).

Chemical Synthesis and Catalysis

In chemical synthesis, This compound demonstrates its utility through the synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation reactions. This method offers several advantages over traditional approaches, such as higher yields and better selectivity (Sun, Sun, & Rao, 2014).

Methanol Oxidation in Energy Technologies

This compound is also significant in the field of green energy, particularly in the study of methanol oxidation reactions (MOR) in fuel cells. Research involving the electrocatalytic comparison of palladium nanomaterials for MOR has shown promising results, contributing to the development of high-performance and cost-effective catalyst materials for this reaction (Niu, Zhao, & Lan, 2016).

Protective Group in Organic Chemistry

This compound is used as a novel protective group for thiols in organic synthesis. It can be used in peptoid synthesis and can be cleaved under mild conditions, offering additional opportunities for materials chemistry applications (Qiu et al., 2023).

Biological Conversion and Metabolic Engineering

Methanol serves as an important substrate for the biological production of chemicals and fuels. Engineering microorganisms like Escherichia coli to convert methanol into valuable metabolites is a key area of research. This includes the development of strains that can utilize methanol for biomass production and specialty chemical synthesis, demonstrating the potential of methanol in biotechnological applications (Whitaker et al., 2017).

Chemical Properties and Solvent Applications

Methanol's role as a solvent in chemical reactions is significant due to its similar solvation properties to water. It's used in various chemical processes, including the determination of pKa values for different compounds. The performance of continuum solvation models in methanol has been tested, contributing to our understanding of its behavior in various chemical contexts (Miguel, Silva, & Pliego, 2014).

properties

IUPAC Name

(2,6-difluoro-4-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPVCKMIQUNOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Difluoro-4-iodophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2,6-Difluoro-4-iodophenyl)methanol
Reactant of Route 3
(2,6-Difluoro-4-iodophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2,6-Difluoro-4-iodophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2,6-Difluoro-4-iodophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2,6-Difluoro-4-iodophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.